MLN8054

Übersicht

Beschreibung

MLN8054 ist ein selektiver, kleinmolekularer Inhibitor der Aurora-A-Kinase, einer Serin/Threonin-Proteinkinase, die für die Regulation verschiedener mitotischer Prozesse verantwortlich ist, einschließlich Zentrosomenseparation, Spindelbildung und Chromosomensegregation . Aurora-A-Kinase ist in verschiedenen Tumorarten überexprimiert und ist an der Onkogenese und Tumorprogression beteiligt . This compound hat sich als vielversprechendes Antitumormittel erwiesen und ist in klinischen Studien für fortgeschrittene solide Tumoren. .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktion zur Bildung der endgültigen Verbindung. Der synthetische Weg beinhaltet typischerweise die Verwendung von Hochdurchsatz-Screening, um Gerüste zu identifizieren, die die Aktivität der Aurora-A-Kinase hemmen . Der Hauptweg der Elimination von this compound erfolgt über den Metabolismus, hauptsächlich über Hydroxylierung und Acyl-Glucuronid-Bildung . Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung dieser Synthesewege, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

MLN8054 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der Aurora-A-Kinase und ihre Auswirkungen auf die Zellmitose zu untersuchen.

Biologie: Wird in der Forschung eingesetzt, um die Rolle der Aurora-A-Kinase in zellulären Prozessen und ihre Auswirkungen auf die Krebsbiologie zu verstehen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität der Aurora-A-Kinase selektiv hemmt. Diese Hemmung führt zur Anhäufung von Zellen in der G2/M-Phase des Zellzyklus, was zu Spindeldefekten und Hemmung der Zellproliferation führt . Die molekularen Ziele von this compound umfassen mehrere Proteine, die an der Mitose beteiligt sind, wie z. B. TPX2, TACC3, Eg5 und p53 . Die Störung der Aurora-A-Kinase-Aktivität führt letztendlich zu Apoptose und Tumorzelltod .

Wirkmechanismus

Target of Action

MLN8054 is a selective small-molecule inhibitor that primarily targets Aurora A kinase . Aurora A kinase is a serine/threonine protein kinase that plays a crucial role in cell division by regulating several mitotic processes, including centrosome separation, spindle assembly, and chromosome segregation .

Mode of Action

This compound inhibits the activity of recombinant Aurora A kinase in vitro . It is selective for Aurora A over the family member Aurora B in cultured cells . This selective inhibition disrupts the normal function of Aurora A kinase, leading to defects in the mitotic spindle and accumulation of cells in the G2/M phase of the cell cycle .

Biochemical Pathways

The inhibition of Aurora A kinase by this compound affects the normal progression of mitosis. Aurora A kinase phosphorylates a variety of proteins, including TPX2, TACC3, Eg5, and p53, among others . The inhibition of Aurora A kinase prevents centrosome maturation, resulting in improper formation of the mitotic spindle .

Result of Action

The inhibition of Aurora A kinase by this compound results in G2/M accumulation and spindle defects, which inhibit proliferation in multiple cultured human tumor cell lines . In human tumor xenografts, this compound induced mitotic accumulation and apoptosis, phenotypes consistent with the inhibition of Aurora A .

Biochemische Analyse

Biochemical Properties

MLN8054 inhibits recombinant Aurora A kinase activity in vitro and is selective for Aurora A over the family member Aurora B in cultured cells . It has been identified as a high-affinity, selective, orally bioavailable inhibitor of Aurora A .

Cellular Effects

Treatment of human tumor cells grown in culture with this compound showed a number of morphologic and biochemical changes associated with senescence . These include increased staining of senescence-associated β-galactosidase, increased nuclear and cell body size, vacuolated cellular morphology, upregulation/stabilization of p53, p21, and hypophosphorylated pRb .

Molecular Mechanism

The selectivity mechanism of this compound towards Aurora-A over Aurora-B was investigated using molecular dynamics simulations and binding free energy calculations . Binding of this compound to Aurora-A induces the conformation of the activation loop to adopt an unusual DFG-up conformation and opens the hydrophobic pocket of the active site, thus increasing the interaction between this compound and the residue Val279 .

Temporal Effects in Laboratory Settings

In a first-in-human, dose-escalation study, this compound was given orally for 7, 14, or 21 days followed by a 14-day treatment-free period . Dose-limiting toxicities (DLTs) of reversible grade 3 benzodiazepine-like effects defined the estimated maximum tolerated dose (MTD) of 60 mg QID/M for 14 days .

Dosage Effects in Animal Models

In HCT-116 xenograft–bearing animals dosed orally with this compound for 3 weeks, increased senescence-associated β-galactosidase activity was detected in tissue sections starting on day 15 .

Metabolic Pathways

This compound is predominantly metabolized through CYP1A2 and 3A4 . It is highly protein bound (>98%), and pharmacokinetic parameters in rat showed that this compound was absorbed rapidly, exposure was dose proportional, and terminal half-life was 30–40 h .

Transport and Distribution

This compound is highly cell permeable . It is not a substrate of P-gp in transfected MDCK cells . Upon systemic administration, this compound distribution to the bone marrow occurred rapidly, was not significantly limited by efflux transporters, and reached higher concentrations than in the CNS .

Subcellular Localization

AURKA, the target of this compound, is expressed early in mitosis and localizes to centrosomes and proximal mitotic spindles . The binding of this compound to Aurora-A induces the conformation of the activation loop to adopt an unusual DFG-up conformation .

Vorbereitungsmethoden

The synthesis of MLN8054 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The synthetic route typically involves the use of high-throughput screening to identify scaffolds that inhibit Aurora A kinase activity . The principle route of elimination of this compound is through metabolism, primarily via hydroxylation and acyl glucuronide formation . Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

MLN8054 durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Umfasst die Entfernung von Sauerstoff oder die Addition von Wasserstoff, typischerweise unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab .

Vergleich Mit ähnlichen Verbindungen

MLN8054 wird oft mit anderen Aurora-Kinase-Inhibitoren verglichen, wie z. B. Alisertib (MLN8237). Beide Verbindungen sind selektive Inhibitoren der Aurora-A-Kinase und haben in präklinischen und klinischen Studien vielversprechende Antitumoraktivität gezeigt . This compound ist einzigartig in seiner Fähigkeit, Seneszenz in Tumorzellen zu induzieren, einen terminalen Wachstumsarrest, der bei anderen Aurora-Kinase-Inhibitoren nicht häufig beobachtet wird . Weitere ähnliche Verbindungen sind VX-680 und ZM447439, die Pan-Aurora-Kinase-Inhibitoren sind, die sowohl Aurora-A- als auch -B-Kinasen angreifen .

Eigenschaften

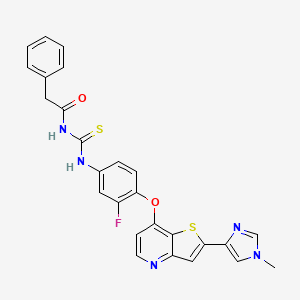

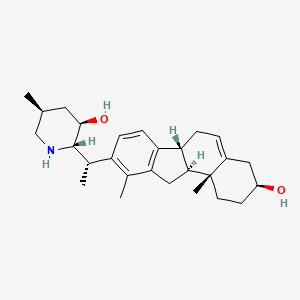

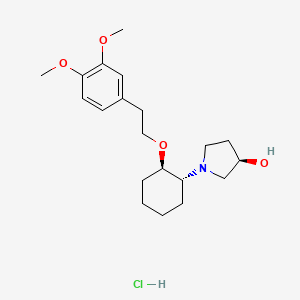

IUPAC Name |

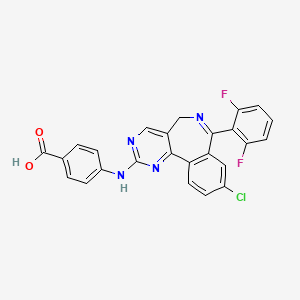

4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15ClF2N4O2/c26-15-6-9-17-18(10-15)23(21-19(27)2-1-3-20(21)28)29-11-14-12-30-25(32-22(14)17)31-16-7-4-13(5-8-16)24(33)34/h1-10,12H,11H2,(H,33,34)(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFBDROWDBDFBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15ClF2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235987 | |

| Record name | MLN8054 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

MLN8054 is a selective small-molecule Aurora A kinase inhibitor that has entered Phase I clinical trials for advanced solid tumors. MLN8054 inhibits recombinant Aurora A kinase activity in vitro and is selective for Aurora A over the family member Aurora B in cultured cells. MLN8054 treatment results in G2/M accumulation and spindle defects and inhibits proliferation in multiple cultured human tumor cells lines. | |

| Record name | MLN8054 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

869363-13-3 | |

| Record name | MLN8054 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869363133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLN8054 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MLN8054 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MLN8054 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX854EHD63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of MLN8054?

A: this compound is a potent and selective inhibitor of Aurora A kinase (AURKA) [, , , , , ].

Q2: How does this compound interact with Aurora A kinase?

A: this compound demonstrates a binding preference for Aurora A over Aurora B, primarily due to electrostatic interactions. Structural studies reveal that this compound induces an unusual "DFG-up" conformation in the activation loop of Aurora A, opening a hydrophobic pocket and facilitating interaction with the Val279 residue []. This interaction is less favorable in Aurora B due to electrostatic repulsion with the Glu177 residue [, ].

Q3: What are the downstream consequences of Aurora A inhibition by this compound?

A3: Inhibition of Aurora A by this compound disrupts crucial mitotic processes leading to:

- Defects in Spindle Assembly: this compound treatment results in abnormal mitotic spindles, often with unseparated centrosomes, leading to spindle pole and chromosome congression defects [, , ].

- Mitotic Arrest and Slippage: While initially causing mitotic delays by activating the spindle assembly checkpoint, prolonged this compound exposure ultimately overrides the checkpoint, leading to mitotic slippage and multinucleation [, ].

- Chromosome Mis-segregation and Aneuploidy: this compound treatment leads to chromosome alignment defects, lagging chromosomes during anaphase, and chromatin bridges during telophase, culminating in the development of aneuploidy [, ].

- Apoptosis and Senescence: this compound induces apoptosis in tumor cells, potentially through p53-dependent and p73-dependent pathways [, ]. Additionally, this compound has been shown to induce tumor cell senescence both in vitro and in vivo [].

- Inhibition of Epithelial-to-Mesenchymal Transition (EMT): Studies suggest that this compound can suppress EMT in certain cancer cells, potentially by downregulating EMT-related proteins and signaling pathways [].

Q4: Does this compound affect the phosphorylation of Aurora A substrates?

A: Yes, this compound treatment inhibits Aurora A autophosphorylation at Thr288 and disrupts the phosphorylation and localization of key Aurora A substrates like TACC3, which is crucial for mitotic spindle stability [, ].

Q5: What is the role of TACC3 mislocalization as a pharmacodynamic marker of this compound activity?

A: Since Aurora A-mediated phosphorylation is essential for TACC3 localization to mitotic spindles, quantifying TACC3 mislocalization away from spindle poles serves as a novel pharmacodynamic method for assessing Aurora A activity in preclinical models and potentially in patients treated with this compound [].

Q6: Does this compound affect HURP's distribution on microtubules?

A: Yes, this compound, similar to other Aurora A inhibitors, disrupts the gradient distribution of HURP (Hepatoma Up-Regulated Protein) on microtubules, highlighting Aurora A's role in regulating this mitotic microtubule stabilizer [].

Q7: Does this compound affect vimentin phosphorylation?

A: Research suggests that Aurora A can phosphorylate vimentin at Ser412, and this phosphorylation is inhibited by this compound treatment []. This finding suggests a potential role for Aurora A in cytoskeletal reorganization during mitosis and highlights the possibility of using phosphorylated vimentin as a pharmacodynamic marker for Aurora A activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.